3-Nitro-1,8-naphthalic anhydride
Overview
Description
3-Nitro-1,8-naphthalic anhydride is an organic compound with the molecular formula C12H5NO5 and a molecular weight of 243.17 g/mol . It is a derivative of naphthalic anhydride, characterized by the presence of a nitro group at the 3-position of the naphthalene ring. This compound is known for its light yellow to beige or light brown powder form and is used in various chemical and industrial applications .
Mechanism of Action
Target of Action
3-Nitro-1,8-naphthalic anhydride is a chemical compound with the molecular formula C12H5NO5 It’s known that naphthalic anhydrides, in general, are precursors to a large family of naphthalimides , which are used in various applications, including as optical brighteners .
Mode of Action
For instance, it’s used to synthesize a monoboronic acid fluorescent sensor that exhibits emission suitable for ratiometric testing . It’s also used as a starting reagent in the synthesis of 5-substituted naphthalimide derivatives .
Biochemical Pathways
It’s known that naphthalimides, which can be synthesized from naphthalic anhydrides, can exhibit high anti-cancer activity . This suggests that they may interact with biochemical pathways related to cell proliferation and apoptosis.
Result of Action
It’s known that the compound is used in the synthesis of a monoboronic acid fluorescent sensor and 5-substituted naphthalimide derivatives , which exhibit high anti-cancer activity.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it’s recommended to store the compound under inert gas (nitrogen or argon) at 2-8°C . This suggests that temperature and atmospheric conditions can affect the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
3-Nitro-1,8-naphthalic anhydride is known to interact with various biomolecules. It is used to synthesize a monoboronic acid fluorescent sensor that exhibits emission suitable for ratiometric testing . It also displays sensitivity for glucose relative to fructose and galactose .
Cellular Effects
It is known that the compound can influence cellular function through its interactions with various biomolecules .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with biomolecules at the molecular level. It is involved in the synthesis of 5-substituted naphthalimide derivatives which exhibit high anti-cancer activity .
Preparation Methods
The synthesis of 3-Nitro-1,8-naphthalic anhydride typically involves the nitration of naphthalic anhydride. One common method includes the use of sodium nitrate in concentrated sulfuric acid to introduce the nitro group at the 3-position of the naphthalene ring . The reaction conditions require careful control of temperature and concentration to ensure the desired product is obtained with high yield. Industrial production methods may involve similar nitration processes, often optimized for large-scale production .
Chemical Reactions Analysis
3-Nitro-1,8-naphthalic anhydride undergoes various chemical reactions, including:
Common reagents used in these reactions include sodium dithionite for reduction and aqueous ammonia for ammonolysis. The major products formed from these reactions include 3-amino-1,8-naphthalic anhydride and various substituted derivatives .
Scientific Research Applications
3-Nitro-1,8-naphthalic anhydride has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of fluorescent sensors and other naphthalimide derivatives.
Biology: Its derivatives are investigated for their potential use as fluorescent probes in biological imaging.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-Nitro-1,8-naphthalic anhydride can be compared with other similar compounds such as:
3-Nitrophthalic anhydride: Similar in structure but with different reactivity and applications.
4-Nitro-1,8-naphthalic anhydride: Another nitro-substituted naphthalic anhydride with distinct properties and uses.
1,8-Naphthalic anhydride: The parent compound without the nitro group, used as a precursor for various derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it suitable for specialized applications in research and industry .
Properties
IUPAC Name |
7-nitro-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5NO5/c14-11-8-3-1-2-6-4-7(13(16)17)5-9(10(6)8)12(15)18-11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFLZYYDLIKGJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)OC3=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10184360 | |
Record name | Naphthalic anhydride, 3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3027-38-1 | |
Record name | 5-Nitro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3027-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthalic anhydride, 3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003027381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3027-38-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32326 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Naphthalic anhydride, 3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.469 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key spectroscopic characteristics of 3-Nitro-1,8-naphthalic anhydride and how do solvents influence them?
A1: this compound exhibits distinct absorption and emission spectra that are sensitive to solvent polarity. Studies using UV-Vis spectroscopy have shown that this compound displays a characteristic absorption peak around 402 nm in dimethyl sulfoxide (DMSO) attributed to an intramolecular charge transfer (ICT) band. [] This absorption band undergoes a bathochromic shift (shift to longer wavelengths) with increasing solvent polarity. [, ] Similarly, the fluorescence emission spectra also shift to lower energies (red shift) in more polar solvents. This shift is even more pronounced in the emission spectra compared to the absorption spectra. For instance, a red shift of approximately 3 nm was observed when changing the solvent from butanol to DMSO. [] This sensitivity to solvent polarity suggests potential applications in sensing and imaging.
Q2: How does this compound contribute to the development of novel dyes?
A2: this compound serves as a versatile building block for synthesizing novel dyes, particularly azo dyes, which are widely used in applications like inkjet printing. [] The compound's structure allows for the introduction of various substituents, enabling the fine-tuning of color properties. One common approach involves reducing the nitro group to an amine, followed by diazotization and subsequent coupling with diverse coupling components. [] This method allows access to a wide spectrum of colors ranging from yellow to red and even black. [] The resulting azo dyes often exhibit good water resistance when adsorbed on paper, making them suitable for inkjet printing inks. []
Q3: What makes this compound a suitable precursor for creating fluorescent molecules?
A3: The structure of this compound lends itself well to the creation of fluorescent molecules. Researchers have synthesized derivatives of this compound, such as 4-bromo-3-nitro-1,8-naphthalic anhydride, and investigated their fluorescent properties. [] These molecules exhibit solvent-dependent fluorescence, with a red shift observed in polar solvents due to the stabilization of polar excited states. [] This solvent sensitivity makes them potentially valuable in applications requiring environment-sensitive probes.
Q4: Can this compound be used to enhance the conductivity of materials?
A4: Research indicates that this compound and its derivatives can impact the conductivity of solutions. Studies exploring the effect of dopant materials, like 4-hydroxy-m-benzene-disulfonic acid, on the compound's conductivity have shown promising results. [, ] The addition of the dopant material leads to a significant increase in the ionic conductivity of the compound in solution. [, ] This finding suggests potential applications in developing materials with enhanced electrical properties.
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